(2,6-Diethyl-4-methylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

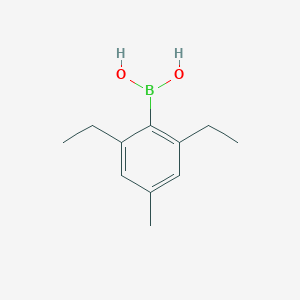

(2,6-Diethyl-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO2. It is a white to yellow solid or semi-solid that is used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (2,6-Diethyl-4-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a B-H bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . This method is rapid and allows for the efficient synthesis of the desired boronic acid.

Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The process involves the use of specialized equipment to ensure the reaction conditions are maintained consistently, resulting in high yields of the product.

Análisis De Reacciones Químicas

Types of Reactions: (2,6-Diethyl-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: It can be reduced to form boranes.

Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products: The major products formed from these reactions include various substituted phenylboronic acids, boronic esters, and boranes, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

(2,6-Diethyl-4-methylphenyl)boronic acid is primarily utilized as a building block in the synthesis of complex organic molecules. Its most notable application is in the Suzuki-Miyaura cross-coupling reaction , which facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis. This reaction is favored due to its mild conditions and high functional group tolerance, making it ideal for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the development of biologically active compounds. It has been employed in the synthesis of various drug candidates targeting diseases such as cancer and infectious diseases. The compound's ability to form stable complexes with diols enhances its utility in drug formulation and delivery systems .

Materials Science

The compound is also significant in materials science for developing polymers and other materials. Its properties allow for the modification of polymer backbones, enhancing mechanical properties and thermal stability. Research indicates that boronic acids can be incorporated into dendritic structures for improved solubility and functionality in biological applications .

Case Study 1: Application in Drug Development

A study demonstrated the use of this compound in synthesizing lapatinib analogs aimed at improving aqueous solubility and bioavailability. The modifications made using this boronic acid led to enhanced pharmacokinetic profiles while retaining therapeutic efficacy against Trypanosoma brucei .

Case Study 2: Dendritic Polymer Systems

Research on dendrimer systems highlighted the role of boronic acids, including this compound, in delivering proteins into cells. The study found that dendrimers modified with boronic acids exhibited significantly higher transduction efficiencies compared to non-modified counterparts, showcasing their potential for targeted drug delivery .

Mecanismo De Acción

The mechanism of action of (2,6-Diethyl-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd-C bond.

Transmetalation: The nucleophilic organic group is transferred from boron to palladium.

Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.

Comparación Con Compuestos Similares

(2,6-Diethyl-4-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:

- Phenylboronic acid

- (2,6-Dimethoxy-4-methylphenyl)boronic acid

- (4-Methylphenyl)boronic acid

Uniqueness: The unique feature of this compound is its enhanced stability and reactivity due to the presence of ethyl and methyl groups on the phenyl ring. This makes it particularly effective in Suzuki-Miyaura cross-coupling reactions .

Actividad Biológica

(2,6-Diethyl-4-methylphenyl)boronic acid, with the CAS number 953075-90-6, is a member of the boronic acid family, which has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

The biological activity of boronic acids, including this compound, often involves their ability to interact with biomolecules through reversible covalent bonding. This property allows them to act as enzyme inhibitors or modulators. For instance, boronic acids can inhibit proteasomes and other enzymes involved in cellular signaling pathways, leading to apoptosis in cancer cells .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example, a related study indicated that boronic acid derivatives could induce cell death in MCF-7 breast cancer cells by disrupting proteasomal function and promoting apoptosis .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 20.45 ± 0.75 |

| A549 | 22.30 ± 1.10 |

Antibacterial Activity

This compound has also shown promising antibacterial activity against various bacterial strains. Studies reported effective inhibition of Escherichia coli at concentrations as low as 6.50 mg/mL . This suggests potential applications in developing new antibacterial agents.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | 5.00 |

| Pseudomonas aeruginosa | 7.25 |

Case Studies

- Antioxidant Properties : A study investigating the antioxidant activity of boronic acid derivatives found that this compound exhibited significant free radical scavenging ability with an IC50 value comparable to known antioxidants like quercetin .

- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase and butyrylcholinesterase. Results indicated moderate inhibition of acetylcholinesterase (IC50: 115.63 µg/mL) and strong inhibition of butyrylcholinesterase (IC50: 3.12 µg/mL), suggesting potential applications in treating neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest a favorable pharmacokinetic profile with good bioavailability and low toxicity in animal models .

Propiedades

IUPAC Name |

(2,6-diethyl-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIQZLJNCMHCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1CC)C)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.